4-[4-(3-methoxyphenoxy)butyl]morpholine
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Overview
Description
4-[4-(3-Methoxyphenoxy)butyl]morpholine is an organic compound that features a morpholine ring attached to a butyl chain, which is further connected to a 3-methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-methoxyphenoxy)butyl]morpholine typically involves the following steps:
Preparation of 3-methoxyphenol: This can be synthesized from anisole through demethylation using hydrobromic acid.
Formation of 3-methoxyphenoxybutyl bromide: The 3-methoxyphenol is reacted with 1,4-dibromobutane in the presence of a base such as potassium carbonate to form 3-methoxyphenoxybutyl bromide.
Nucleophilic substitution: The 3-methoxyphenoxybutyl bromide is then reacted with morpholine under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors for the nucleophilic substitution step and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-Methoxyphenoxy)butyl]morpholine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The phenoxy group can be reduced to a phenol using hydrogenation techniques.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides under basic conditions.
Major Products
Oxidation: 4-[4-(3-Hydroxyphenoxy)butyl]morpholine.
Reduction: 4-[4-(3-Phenoxy)butyl]morpholine.
Substitution: Various substituted morpholine derivatives depending on the alkyl halide used.
Scientific Research Applications
4-[4-(3-Methoxyphenoxy)butyl]morpholine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Material Science: The compound can be used in the development of polymers and resins with specific properties.
Biological Studies: It can serve as a ligand in the study of enzyme interactions and receptor binding.
Industrial Applications: The compound can be used in the formulation of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-[4-(3-methoxyphenoxy)butyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-[4-(3-Methylphenoxy)butyl]morpholine: Similar structure but with a methyl group instead of a methoxy group.
4-[4-(3-Hydroxyphenoxy)butyl]morpholine: Similar structure but with a hydroxyl group instead of a methoxy group.
4-[4-(3-Phenoxy)butyl]morpholine: Similar structure but without any substituent on the phenoxy group.
Uniqueness
4-[4-(3-Methoxyphenoxy)butyl]morpholine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and its ability to participate in specific interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[4-(3-methoxyphenoxy)butyl]morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-17-14-5-4-6-15(13-14)19-10-3-2-7-16-8-11-18-12-9-16/h4-6,13H,2-3,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRYEOGGGXJYSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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